5-(3,5-Dimethylphenyl)-2-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-Dimethylphenyl)-2-fluorophenol: is an organic compound characterized by the presence of a fluorine atom and a hydroxyl group attached to a phenyl ring, which is further substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethylphenyl)-2-fluorophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dimethylphenylboronic acid and 2-fluorophenol.
Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura coupling reaction between 3,5-dimethylphenylboronic acid and 2-fluorophenol. This reaction is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate and a solvent such as toluene or ethanol.
Reaction Conditions: The reaction mixture is typically heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dimethylphenyl)-2-fluorophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a corresponding hydrocarbon.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of 5-(3,5-dimethylphenyl)-2-fluorobenzaldehyde.
Reduction: Formation of 5-(3,5-dimethylphenyl)-2-fluorocyclohexanol.
Substitution: Formation of 5-(3,5-dimethylphenyl)-2-aminophenol or 5-(3,5-dimethylphenyl)-2-thiophenol.
Scientific Research Applications
5-(3,5-Dimethylphenyl)-2-fluorophenol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Environmental Monitoring: The compound is utilized in the development of sensors for detecting environmental pollutants.
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethylphenyl)-2-fluorophenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to undergo substitution reactions also allows it to be modified for specific applications.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,5-Dimethylphenyl)-2-chlorophenol
- 5-(3,5-Dimethylphenyl)-2-bromophenol
- 5-(3,5-Dimethylphenyl)-2-iodophenol
Comparison
Compared to its halogenated analogs, 5-(3,5-Dimethylphenyl)-2-fluorophenol exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets. This makes this compound particularly valuable in medicinal chemistry for designing drugs with improved efficacy and selectivity.
Properties
IUPAC Name |
5-(3,5-dimethylphenyl)-2-fluorophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c1-9-5-10(2)7-12(6-9)11-3-4-13(15)14(16)8-11/h3-8,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTVUWUMNLDXSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=C(C=C2)F)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684134 |
Source
|
Record name | 4-Fluoro-3',5'-dimethyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261964-09-3 |
Source
|
Record name | 4-Fluoro-3',5'-dimethyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.